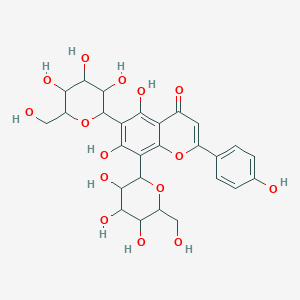

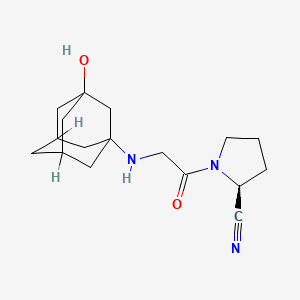

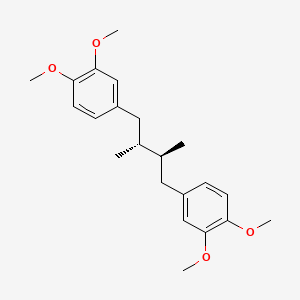

![molecular formula C22H23F4N5O2 B1682291 N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide CAS No. 840489-44-3](/img/structure/B1682291.png)

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide

Vue d'ensemble

Description

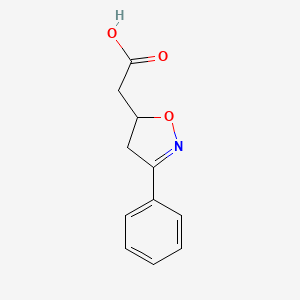

“N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The compound also contains a trifluoromethyl group and a benzoyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring, the formation of the piperazine ring, and the introduction of the trifluoromethyl and benzoyl groups. However, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine and piperazine rings would likely contribute to the rigidity of the molecule, while the trifluoromethyl and benzoyl groups could influence its reactivity.Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The pyridazine and piperazine rings might participate in reactions involving the nitrogen atoms, while the trifluoromethyl and benzoyl groups could be involved in reactions with other functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridazine and piperazine rings could influence its solubility, while the trifluoromethyl and benzoyl groups could affect its reactivity.Applications De Recherche Scientifique

Radiotracer Development for Imaging

- A study by Silvers et al. (2016) detailed the design and synthesis of radiotracers, including a compound structurally similar to the one , for positron emission tomography (PET) imaging. These radiotracers targeted stearoyl-CoA desaturase-1 (SCD-1), a marker overexpressed in multiple solid tumors, indicating its potential in cancer diagnostics.

Antimicrobial Studies

- Patel and Patel (2010) synthesized and examined compounds related to the mentioned chemical for their antimicrobial properties. They focused on fluoroquinolone-based 4-thiazolidinones, which have shown significant antibacterial and antifungal activities (Patel & Patel, 2010).

Antibacterial Activity

- Miyamoto and Matsumoto (1990) researched fluorinated pyrido[2,3-c]pyridazines, which include derivatives structurally related to the compound of interest. Their work focused on synthesizing and testing the antibacterial activity of these compounds, highlighting their potential in treating bacterial infections (Miyamoto & Matsumoto, 1990).

Hedgehog Signaling Pathway Inhibition

- Wang et al. (2018) explored novel dimethylpyridazine derivatives as inhibitors of the hedgehog signaling pathway, a crucial target in various cancers. Their research involved structural modification of known inhibitors, demonstrating the potential therapeutic application of these compounds in oncology (Wang et al., 2018).

HIV-1 Reverse Transcriptase Inhibition

- Heinisch et al. (1996) investigated compounds structurally similar to the query compound for their potential as HIV-1 reverse transcriptase inhibitors. This research is significant for the development of new drugs against HIV (Heinisch et al., 1996).

SCD-1 Inhibition

- Uto et al. (2010) identified benzoylpiperidine analogs, including a compound structurally analogous to the one , as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1). Their research demonstrated the compound's triglyceride-lowering effects in animal models, suggesting its potential in metabolic disorder treatments (Uto et al., 2010).

Cholinesterase Inhibition and Antimicrobial Activity

- Krátký et al. (2020) synthesized N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, related to the query compound, and evaluated them for cholinesterase inhibition and antimicrobial activities. This research expands the understanding of these compounds' multifaceted biological activities (Krátký et al., 2020).

Androgen Receptor Downregulation

- Bradbury et al. (2013) worked on the modification of triazolopyridazine-based compounds, including compounds structurally similar to the query compound, to downregulate the androgen receptor, demonstrating its potential in treating prostate cancer (Bradbury et al., 2013).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis. However, as with all chemicals, it should be handled with care to avoid exposure.

Orientations Futures

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. This could involve laboratory experiments to synthesize the compound and test its reactivity, as well as biological assays to investigate its potential effects on cells or organisms.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of this specific compound could vary. For more detailed and specific information, further research and experimentation would be needed.

Propriétés

IUPAC Name |

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F4N5O2/c23-15-3-4-17(22(24,25)26)16(13-15)21(33)31-11-9-30(10-12-31)19-6-5-18(28-29-19)20(32)27-8-7-14-1-2-14/h3-6,13-14H,1-2,7-12H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZSSLLJQUFMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCNC(=O)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropylethyl)-6-[4-[5-fluoro-2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

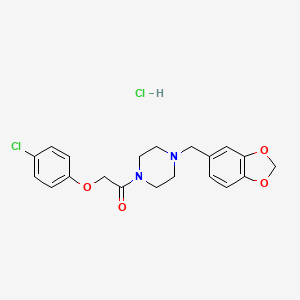

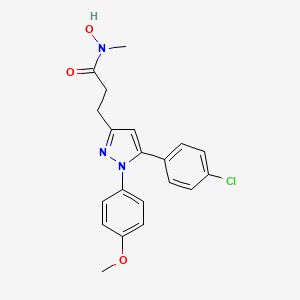

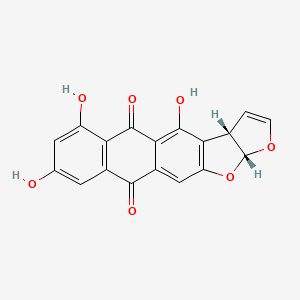

![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)